molecular formula C20H15F3 B14205801 4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene CAS No. 825633-79-2

4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene

Cat. No.: B14205801
CAS No.: 825633-79-2
M. Wt: 312.3 g/mol
InChI Key: BQSAWFPSTQIVLY-UHFFFAOYSA-N
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Description

4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene is an aromatic compound with a complex structure featuring multiple fluorine atoms and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Halogens and Nitrating Agents: Used in electrophilic aromatic substitution.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions can yield halogenated or nitrated derivatives, while cross-coupling reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can participate in various chemical reactions. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, although detailed studies are required to elucidate these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene is unique due to its multiple fluorine substitutions and the presence of ethyl and phenyl groups. These structural features confer distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

825633-79-2

Molecular Formula

C20H15F3

Molecular Weight

312.3 g/mol

IUPAC Name

4-ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene

InChI

InChI=1S/C20H15F3/c1-2-13-3-9-18(19(22)11-13)15-6-10-17(20(23)12-15)14-4-7-16(21)8-5-14/h3-12H,2H2,1H3

InChI Key

BQSAWFPSTQIVLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)F)F)F

Origin of Product

United States

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